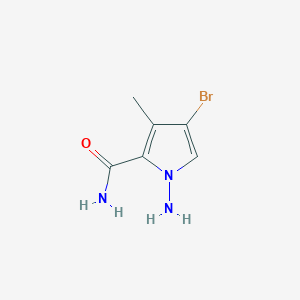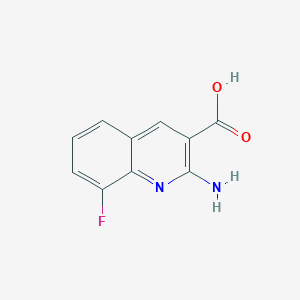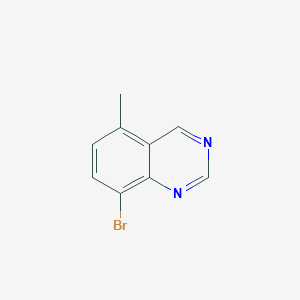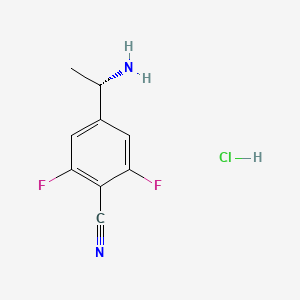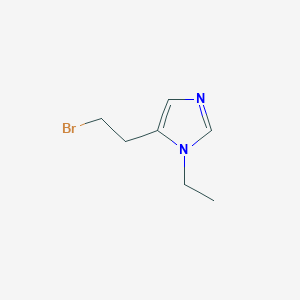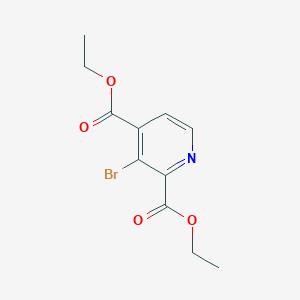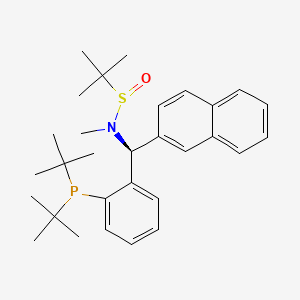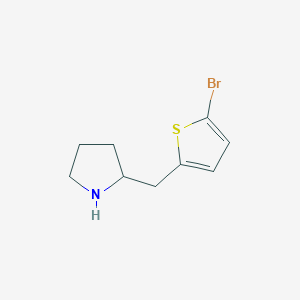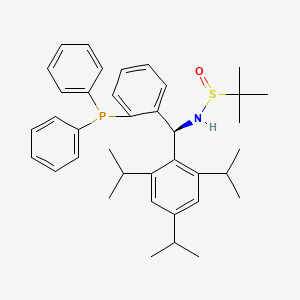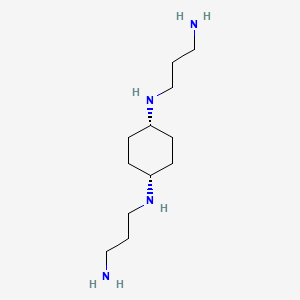
N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is an organic compound with the molecular formula C12H28N4. It is a diamine derivative where two propane-1,3-diamine groups are connected via a cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) typically involves the reaction of cyclohexane-1,4-diamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of cyclohexane-1,4-diamine attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amine groups can interact with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(3-aminopropyl)-1,2-ethanediamine
- N,N’-Bis(3-aminopropyl)cyclohexanediamine
Uniqueness
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is unique due to its cyclohexane core, which imparts rigidity and conformational stability to the molecule. This structural feature distinguishes it from other similar compounds, making it particularly useful in applications requiring stable and robust molecular frameworks.
Propiedades
Fórmula molecular |
C12H28N4 |
|---|---|
Peso molecular |
228.38 g/mol |
Nombre IUPAC |
1-N,4-N-bis(3-aminopropyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C12H28N4/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h11-12,15-16H,1-10,13-14H2 |
Clave InChI |
PYBOSIQOXDJMFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCCCN)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




